REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:15]3[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=3)[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.Br.Br[CH2:25][CH2:26][CH2:27][NH2:28].C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2([C:15]3[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=3)[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:7][CH:8]=1.[NH2:28][CH2:27][CH2:26][CH2:25][N:12]1[CH2:13][CH2:14][C:9]([C:15]2[CH:16]=[CH:17][C:18]([O:21][CH3:22])=[CH:19][CH:20]=2)([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH2:10][CH2:11]1 |f:1.2,3.4.5|
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Name
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|
Quantity
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9.01 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C1(CCNCC1)C1=CC=C(C=C1)OC
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Name
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3-bromopropylamine hydrobromide
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Quantity
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6.66 g
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Type
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reactant
|
Smiles
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Br.BrCCCN
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Name
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|
Quantity
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5.02 g
|
Type
|
reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removal of dioxane, water (200 mL)
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Type
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ADDITION
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Details
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was added
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Type
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ADDITION
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Details
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the pH was adjusted to 11-12 by addition of 1N aqueous NaOH
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Type
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EXTRACTION
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Details
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The mixture was extracted with CH2Cl2 (4×200 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic solutions were dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2M in MeOH) 100:20:10)
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Name
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|
Type
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product
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Smiles
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COC1=CC=C(C=C1)C1(CCNCC1)C1=CC=C(C=C1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g |
Name
|
|
Type
|
product
|
Smiles
|
NCCCN1CCC(CC1)(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |